A Technical Guide to the Discovery and Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid
A Technical Guide to the Discovery and Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-aminotetrahydro-2H-pyran-4-carboxylic acid is a pivotal, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its constrained cyclic structure provides a unique scaffold for the design of novel therapeutics, offering conformational rigidity that can lead to enhanced target affinity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this valuable building block. It details key synthetic methodologies, including the Strecker and Bucherer-Bergs reactions, and subsequent modifications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the core synthetic pathways to serve as a practical resource for researchers in the field.
Introduction
4-aminotetrahydro-2H-pyran-4-carboxylic acid (also known as 4-aminooxane-4-carboxylic acid) is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both an amino and a carboxylic acid group.[1] This geminal disubstitution creates a sterically constrained scaffold that is of significant interest in drug discovery.[1] The rigid conformation of the pyran ring allows for the precise spatial orientation of the amino and carboxyl functional groups, making it a valuable building block for synthesizing complex molecules, including constrained peptides and novel pharmacophores.[2] Its incorporation into drug candidates can lead to improved metabolic stability and target specificity. The hydrochloride salt is often used to enhance solubility and stability for experimental and industrial applications.[1]
Discovery and Synthesis History
The precise first synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid is not definitively documented in readily available literature. However, its synthesis is conceptually linked to established methods for producing α-amino acids. The development of synthetic routes has largely paralleled the need for this specific building block in pharmaceutical research. Early patents, such as a 1993 patent from Elf Sanofi (US5270317 A1), describe the synthesis of related heterocyclic compounds, indicating that the chemical groundwork for accessing such structures was being laid during this period.[3]
More explicit and detailed synthetic procedures have been published more recently, with two major routes emerging as the most prevalent:
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The Strecker/Bucherer-Bergs Synthesis: This is a classical approach for the synthesis of α-amino acids, adapted for this specific cyclic ketone. It typically involves a one-pot reaction of tetrahydropyran-4-one with a cyanide source (like sodium or potassium cyanide) and an ammonia source (such as ammonium carbonate). This forms a hydantoin intermediate, 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione, which is then hydrolyzed to yield the desired amino acid. A 2019 patent (CN109942531A) provides a detailed and optimized version of this process, suggesting its industrial relevance.[2][3]
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Hydrolysis of a Pre-formed Hydantoin: A 2012 publication in Chemical Communications by Boddaert et al. details a synthesis that also proceeds via the 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione intermediate.[3] This method highlights the importance of the hydantoin as a key precursor in accessing the target amino acid.
Over time, various modifications and optimizations have been developed to improve yields, simplify work-up procedures, and make the synthesis more amenable to large-scale production.[3]
Key Synthetic Pathways
The Strecker/Bucherer-Bergs Pathway
This is the most commonly cited and industrially relevant method for synthesizing 4-aminotetrahydro-2H-pyran-4-carboxylic acid. The overall transformation begins with the ketone, tetrahydropyran-4-one, and proceeds through a hydantoin intermediate which is subsequently hydrolyzed.
Synthesis of 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Intermediate 1)
Caption: Formation of the hydantoin intermediate.
Hydrolysis to 4-aminotetrahydro-2H-pyran-4-carboxylic acid
Caption: Protection and hydrolysis to the final product.
Alternative Synthesis Routes
Other methods, such as reductive amination of tetrahydropyran-4-carboxylic acid derivatives, have also been explored. A 2005 patent (US20080306287A1) describes a process using hydrogen gas and a palladium on carbon (Pd/C) catalyst, achieving yields of 75-85%.[2] Success in this route is highly dependent on careful pH control to avoid side reactions.[2]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the detailed experimental protocols found in the literature, primarily from Chinese patent CN109942531A.[3]
Table 1: Reaction Conditions for the Synthesis of Intermediate 1 (Hydantoin)
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Starting Ketone | 100 g Tetrahydropyranone | 100 g Tetrahydropyranone | 100 g Tetrahydropyranone |
| Ammonium Carbonate | 247 g | 200 g | 300 g |
| Sodium Cyanide | 89 g | 50 g | 120 g |
| Solvent (Water:Ethanol) | 500 mL : 500 mL | 800 mL : 800 mL | 600 mL : 600 mL |
| Temperature | 60°C | 65°C | 70°C |
| Reaction Time | 3 hours | 4 hours | 3 hours |
| Yield of Intermediate 1 | 165 g | 160 g | 170 g |
Table 2: Conditions for Boc-Protection and Hydrolysis
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Intermediate 1 | 165 g | 160 g | 170 g |
| Di-tert-butyl dicarbonate | 465 g | 450 g | 475 g |
| Solvent (DMF) | 2 L | 1.6 L | 2.55 L |
| Temperature (Boc-protection) | Not specified | 90°C | 100°C |
| Reaction Time (Boc-protection) | Not specified | 18 hours | 20 hours |
| NaOH Solution (Hydrolysis) | Not specified | 775 mL (40 wt%) | 750 mL (60 wt%) |
| Temperature (Hydrolysis) | Not specified | 50°C (Reflux) | 60°C (Reflux) |
| Reaction Time (Hydrolysis) | Not specified | 6 hours | 6 hours |
Experimental Protocols
The following protocols are adapted from the procedures described in Chinese patent CN109942531A.[3]
Synthesis of 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Intermediate 1)
Procedure (based on Embodiment 3):
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To a reaction vessel, add 600 mL of water and 600 mL of ethanol.
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Add 100 g of tetrahydropyran-4-one to the solvent mixture.
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Add 300 g of ammonium carbonate and 120 g of sodium cyanide to the vessel.
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Heat the mixture to 70°C and maintain for 3 hours with stirring.
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After the reaction is complete, cool the mixture.
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Filter the resulting solid using a suction filter funnel.
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Wash the filter cake three times with ice water.
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Dry the white solid under vacuum at 60°C for 5 hours to yield 170 g of Intermediate 1.
Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid
Procedure (based on Embodiment 3):
Step 1: Boc Protection
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Add 170 g of Intermediate 1 to 2.55 L of dimethylformamide (DMF) in a reaction vessel.
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Add 5 g of 4-dimethylaminopyridine (DMAP).
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Slowly add 475 g of di-tert-butyl dicarbonate dropwise.
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Heat the mixture to 100°C and allow it to react for 20 hours.
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Pour the reaction mixture into water and stir for 2 hours to precipitate the product.
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Filter the solid and dry under vacuum at 60°C for 6 hours to obtain the Boc-protected intermediate.
Step 2: Hydrolysis
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Add the 300 g of the Boc-protected intermediate to 1.86 L of tetrahydrofuran (THF).
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Add 750 mL of 60 wt% sodium hydroxide solution.
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Heat the mixture to reflux at 60°C for 6 hours.
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After the reaction, distill off the tetrahydrofuran.
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Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the final product.
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Filter the solid and dry to obtain 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
Conclusion
4-aminotetrahydro-2H-pyran-4-carboxylic acid is a valuable building block in modern medicinal chemistry. While its initial discovery is not clearly attributed to a single source, the development of robust and scalable synthetic methods, primarily through the Strecker/Bucherer-Bergs pathway, has made it readily accessible for research and development. The detailed protocols and data presented in this guide offer a comprehensive resource for chemists and pharmaceutical scientists working with this important compound, facilitating its application in the creation of next-generation therapeutics. Further research may focus on developing asymmetric syntheses to provide enantiomerically pure forms of this compound directly.
References
- 1. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]
- 2. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 3. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
